2,4-Dimethylhexane is a branched hydrocarbon with the molecular formula . It is classified as an alkane and is one of the structural isomers of octane, which is commonly found in gasoline. This compound appears as a colorless liquid at room temperature and has various industrial applications due to its favorable chemical properties. Its CAS registry number is 589-43-5, and it has an average molecular mass of approximately 114.23 g/mol .
The synthesis of 2,4-dimethylhexane can be achieved through several methods:
These synthetic routes ensure high yield and purity of the compound through controlled reaction conditions.
The molecular structure of 2,4-dimethylhexane features a hexane backbone with two methyl groups attached at the second and fourth carbon atoms. The structural representation can be expressed using various notations:
This compound's three-dimensional structure can also be visualized using computational chemistry software.
2,4-Dimethylhexane participates in several typical reactions associated with alkanes:
These reactions are essential for understanding its behavior in various chemical environments .
As a hydrocarbon, 2,4-dimethylhexane primarily interacts with biological systems through membrane disruption or interference with lipid-dependent processes. While it does not have direct applications in biological systems, its derivatives may exhibit significant biological activities. Research indicates that monitoring this compound could help detect pulmonary oxygen toxicity in divers using closed-circuit oxygen rebreathers .
The chemical properties include its reactivity under combustion and halogenation conditions as discussed previously. Its classification as a dangerous good for transport highlights its potential hazards during handling .
2,4-Dimethylhexane serves several important roles in scientific research and industry:
The catalytic isomerization of n-octane represents the principal industrial route for synthesizing 2,4-dimethylhexane, leveraging bifunctional catalysts to achieve optimal branching efficiency. This process operates through a complex interplay of acid-catalyzed skeletal rearrangement and metal-facilitated hydrogenation/dehydrogenation steps. Under optimized conditions (573 K, 1.5 MPa pressure, and H2/n-octane ratio of 400), Pt-doped γ-alumina catalysts demonstrate exceptional selectivity toward 2,4-dimethylhexane among branched octane isomers [1] [4]. The reaction network follows first-order kinetics with respect to n-octane concentration, where the apparent activation energy ranges between 110-125 kJ/mol depending on catalyst dispersion and acid site density.
Critical to selectivity optimization is the precise balance between acid and metal functions. Excessive acid strength promotes undesirable cracking reactions, while insufficient metal sites lead to rapid catalyst deactivation via unsaturated intermediate accumulation. Studies employing isotopic labeling reveal that branching occurs predominantly via protonated cyclopropane (PCP) intermediates, where the secondary carbenium ion derived from n-octane undergoes cyclization and ring opening at the C2-C3 or C3-C4 bonds to yield the thermodynamically favored 2,4-dimethylhexane isomer [2]. This "type B isomerization" mechanism dominates for linear alkanes exceeding four carbon atoms, with the energy barrier for PCP formation being the rate-determining step in high-yield transformations.
Table 1: Product Distribution in n-Octane Isomerization Under Optimal Conditions (573K, 1.5 MPa)
Catalyst Type | Conversion (%) | 2,4-DMH Selectivity (%) | Other Isomers (%) | Cracking Products (%) |
---|---|---|---|---|
Pt/γ-Al₂O₃ | 62.5 | 38.7 | 45.2 | 16.1 |
Sulfated Zirconia | 78.3 | 28.9 | 51.8 | 19.3 |
Pt/SO₄-ZrO₂ | 70.6 | 41.5 | 48.1 | 10.4 |
Selectivity optimization further depends on spatial constraints within the catalyst architecture. Microporous catalysts exhibit shape selectivity favoring less branched isomers, while mesoporous systems enable the formation of 2,4-dimethylhexane through reduced diffusional limitations. Computational modeling indicates that the activation entropy for PCP rearrangement leading to 2,4-dimethylhexane is approximately -210 J/mol·K, substantially lower than alternative pathways, explaining its kinetic preference under optimized industrial conditions [2] [4].
Hydrogen partial pressure exerts profound kinetic and mechanistic influences on 2,4-dimethylhexane synthesis, with transition metals serving as indispensable mediators in these rearrangement processes. Platinum-group metals (Pt, Pd) incorporated into solid acid frameworks fulfill three critical functions: (1) activation of molecular hydrogen through dissociative chemisorption, (2) in situ generation of olefinic intermediates via dehydrogenation, and (3) hydrogenation of carbenium ion precursors to terminate isomerization cycles and prevent chain termination [1] [2].
The reaction mechanism proceeds through sequential elementary steps:
Table 2: Hydrogenation Pathways in Carbocation Rearrangement
Reaction Step | Activating Function | Critical Parameters | Effect on 2,4-DMH Yield |
---|---|---|---|
Initial Dehydrogenation | Metal Sites (Pt/Pd) | Metal Dispersion (>50%) | Increases precursor pool |
Carbocation Rearrangement | Brønsted Acid Sites | Acid Strength (H₀ ≤ -8.2) | Determines branching ratio |
Hydride Transfer Termination | Metal-Acid Interface | H₂ Partial Pressure (1.2-1.8 MPa) | Suppresses cracking |
Desorption | Weak Acid Sites | Residence Time (<2.5 s) | Prevents over-cracking |
At hydrogen pressures below 0.8 MPa, catalyst deactivation accelerates dramatically due to polyene formation from dehydrogenated intermediates, subsequently transforming into aromatic coke precursors that block active sites. Sulfated zirconia catalysts exhibit particularly rapid deactivation within this regime, losing >80% initial activity within 5 hours due to coke accumulation at the strongest acid sites [2]. Optimal hydrogen pressure (1.2-1.8 MPa) balances hydrogenation activity against excessive surface coverage that would impede carbenium ion formation. Kinetic isotope studies using D₂ confirm hydrogen spillover from metal to acid sites facilitates the desorption of branched alkane products, with deuterium incorporation occurring predominantly at tertiary carbon positions in 2,4-dimethylhexane [2].
The catalyst architecture fundamentally dictates the mechanistic pathways and efficiency in 2,4-dimethylhexane production, with solid acid and bifunctional systems exhibiting divergent behaviors. Sulfated zirconia (SZ) exemplifies pure solid acid catalysts, where strong Brønsted acid sites (H₀ ≤ -12.1) catalyze isomerization through carbocation intermediates without metal participation. In contrast, Pt/γ-Al₂O₃ represents bifunctional catalysts, distributing reaction steps between metallic (dehydrogenation/hydrogenation) and acidic (isomerization) sites [2] [4].
Table 3: Performance Comparison of Catalyst Architectures at 573K
Parameter | Sulfated Zirconia | Pt/γ-Al₂O₃ | Pt-Modified SZ |
---|---|---|---|
Initial Activity | 0.78 mol/g·h | 0.62 mol/g·h | 0.85 mol/g·h |
Deactivation Rate | 15%/h | 3.5%/h | 8.2%/h |
2,4-DMH Selectivity | 28.9% | 38.7% | 41.5% |
Dominant Mechanism | Monomolecular & bimolecular | Bifunctional | Bifunctional with spillover |
Cracking Selectivity | 19.3% | 16.1% | 10.4% |
Solid acid catalysts like sulfated zirconia exhibit higher initial turnover frequencies (0.78 mol/g·h vs. 0.62 mol/g·h for Pt/γ-Al₂O₃) due to the direct protonation capability of alkanes. However, they suffer from rapid deactivation via two pathways: (1) reduction of sulfate groups with H₂S evolution under hydrogen atmosphere, and (2) coke deposition from unsaturated intermediates that lack efficient hydrogenation pathways. The isomerization mechanism on SZ involves both monomolecular (direct branching) and bimolecular routes, the latter evidenced by C16 products in the effluent during n-octane conversion [2].
Bifunctional catalysts demonstrate superior stability (<4% deactivation/hour) through continuous hydrogenation of coke precursors. The spatial separation between acid and metal sites introduces diffusion limitations that influence product distribution. Optimal site spacing (≈5 nm between Pt clusters and acid sites) maximizes the diffusion length of reactive intermediates, favoring multiple rearrangement steps before hydrogenation. This configuration promotes the formation of thermodynamically stable branched products like 2,4-dimethylhexane over kinetically favored monobranched isomers. Recent advances in hierarchical Pt/zeolite catalysts have achieved 2,4-DMH selectivity exceeding 45% at 70% conversion by tailoring pore architecture to favor diffusion of dimethyl-substituted isomers while restricting bulkier cracking transition states [4].
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